Tert-butyl 3-(3-aminoazetidin-1-YL)pyrrolidine-1-carboxylate
CAS No.: 883547-57-7
Cat. No.: VC15937317
Molecular Formula: C12H23N3O2
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 883547-57-7 |
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Molecular Formula | C12H23N3O2 |
Molecular Weight | 241.33 g/mol |
IUPAC Name | tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)14-5-4-10(8-14)15-6-9(13)7-15/h9-10H,4-8,13H2,1-3H3 |
Standard InChI Key | VLYFJGWMNGPXSZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2CC(C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate has the molecular formula C₁₃H₂₅N₃O₂ and a molecular weight of 267.36 g/mol in its free base form. The dihydrochloride salt, with the formula C₁₃H₂₇Cl₂N₃O₂, has a molecular weight of 328.3 g/mol . The compound’s structure integrates a pyrrolidine ring (a five-membered saturated amine) connected to an azetidine ring (a four-membered saturated amine) via a carbon-nitrogen bond. The tert-butyloxycarbonyl (Boc) group protects the pyrrolidine nitrogen, while the azetidine ring bears a primary amine substituent.
Stereochemical and Structural Features
The compound’s stereochemistry is influenced by the spatial arrangement of the azetidine and pyrrolidine rings. The SMILES notation CC(C)(C)OC(=O)N1CCC(C1)N2CC(C2)CN
delineates the connectivity: the pyrrolidine’s nitrogen is bonded to the Boc group, and the azetidine’s nitrogen is linked to an aminomethyl group . Nuclear magnetic resonance (NMR) data for related analogs reveal distinct proton environments, such as resonances at δ 3.60–3.28 ppm for pyrrolidine protons and δ 1.45 ppm for the tert-butyl group .
Synonyms and Identifiers
This compound is cataloged under multiple identifiers:
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DSSTox Substance ID: DTXSID20662508
Synonyms include tert-butyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate dihydrochloride and 3-(3-aminomethyl-azetidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester-dihydrochloride .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of tert-butyl 3-(3-aminoazetidin-1-yl)pyrrolidine-1-carboxylate involves multi-step protocols leveraging protective group chemistry and coupling reactions:
Boc Protection of Pyrrolidine
A foundational step involves protecting the pyrrolidine amine using di-tert-butyl dicarbonate (Boc₂O). In a representative procedure, 3-aminopyrrolidine is treated with Boc₂O in chloroform at 0°C, followed by room-temperature stirring. This yields tert-butyl 3-aminopyrrolidine-1-carboxylate with a 98% yield .
Azetidine Coupling
The azetidine moiety is introduced via carbodiimide-mediated coupling. For example, N-Boc-3-aminoazetidine reacts with activated carboxylic acid derivatives in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). This step achieves yields of 80–94% .
Optimization and Challenges
Reaction optimization is critical due to steric hindrance from the bicyclic structure. Prolonged reaction times (up to 30 hours) and excess EDCI (1.1–1.3 equivalents) are required to drive the coupling to completion . Purification via silica gel chromatography or recrystallization from ethyl acetate/heptane mixtures ensures high purity (>95%) .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits enhanced water solubility compared to the free base, a property advantageous for biological assays. The Boc group confers stability against nucleophilic and basic conditions, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.45 (s, 9H, tert-butyl), δ 3.60–3.28 (m, 4H, pyrrolidine), and δ 3.02 (m, 1H, azetidine) .
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Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ ion at m/z 268.2 for the free base .
Applications in Drug Discovery
Role as a Pharmacophore
The compound’s rigid bicyclic structure mimics natural alkaloids, making it a scaffold for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its amine groups serve as hydrogen-bond donors, enhancing target binding .
Case Study: Anticancer Agents
In a 2024 study, analogs of this compound demonstrated IC₅₀ values < 100 nM against breast cancer cell lines (MCF-7). Structural modifications at the azetidine amine improved potency by 40% .
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